ZLDI-8 was synthesized in a laboratory setting at Shenyang Pharmaceutical University. The synthesis aimed to optimize its structure by introducing halogen atoms or groups into its hydrophobic regions, enhancing its biological activity . The compound belongs to the class of small molecule inhibitors targeting metalloproteinases, specifically ADAM-17, and is classified as an antineoplastic agent due to its role in cancer treatment .
The synthesis of ZLDI-8 involves multiple steps, typically starting from readily available precursors. The process includes:
The detailed synthetic route has not been explicitly outlined in the literature but generally follows established protocols for organic synthesis involving similar compounds.
ZLDI-8's molecular structure features several key components that contribute to its biological activity. It contains an indole moiety that plays a crucial role in binding to ADAM-17. The compound's structural formula can be represented as follows:
Key structural elements include:
The three-dimensional conformation of ZLDI-8 has been analyzed through molecular docking studies, demonstrating how it fits into the active site of ADAM-17 .
ZLDI-8 primarily acts by inhibiting the enzymatic activity of ADAM-17, which is involved in cleaving various substrates, including members of the Notch signaling pathway. The inhibition mechanism can be summarized as follows:
In vitro studies have demonstrated that ZLDI-8 effectively reduces cell proliferation and enhances sensitivity to other chemotherapeutic agents like Sorafenib .
The mechanism of action for ZLDI-8 involves several interconnected processes:
Data from pharmacokinetic studies indicate that ZLDI-8 exhibits favorable absorption and distribution characteristics in vivo, further supporting its potential therapeutic applications .
ZLDI-8 possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 256.30 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Log P (octanol-water) | 2.5 |
These properties suggest that ZLDI-8 can be effectively formulated for various delivery methods in therapeutic applications.
ZLDI-8 has several promising applications within scientific research and clinical settings:
ZLDI-8 (chemical name: 5-((1-(2-(2,4-dimethylphenoxy)ethyl)-2-methyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) is a small-molecule inhibitor designed to selectively target ADAM17 (A Disintegrin and Metalloproteinase 17), a key sheddase enzyme responsible for the proteolytic activation of Notch receptors. ADAM17 contains a catalytic zinc-binding domain with the conserved HEXXHXXGXXH motif, which coordinates a Zn²⁺ ion essential for proteolytic activity. ZLDI-8 binds competitively to this metalloproteinase domain through interactions with the zinc-binding site and adjacent hydrophobic pockets, thereby blocking the enzyme's ability to recognize and cleave its substrates. Molecular docking studies reveal that ZLDI-8's quinoxaline-2,3-diamine skeleton forms hydrogen bonds with catalytic residues (His⁴¹⁵, His⁴⁰⁹, Glu⁴⁰⁶) in ADAM17's active site, while its hydrophobic indole and dimethylphenoxy groups stabilize the complex via van der Waals interactions with Val⁴³⁶, Leu³⁴⁸, and Phe⁴⁵⁷. This binding induces conformational changes that occlude the substrate-binding cleft, preventing Notch receptor engagement [1] [8].
Table 1: Key Structural Features of ADAM17-ZLDI-8 Interaction
Structural Element | Role in Inhibition | Interacting Residues |
---|---|---|
Quinoxaline-2,3-diamine core | Zinc chelation and H-bond network formation | His⁴¹⁵, His⁴⁰⁹, Glu⁴⁰⁶ |
2-Methyl-1H-indole moiety | Hydrophobic stabilization in S1' pocket | Val⁴³⁶, Leu³⁴⁸ |
2,4-Dimethylphenoxy group | Orientation in S3' subsite and π-π stacking | Phe⁴⁵⁷, Tyr⁴³⁸ |
Thioxodihydropyrimidine ring | Conformational constraint and solvent accessibility reduction | Leu⁴⁰², Met⁴³⁵ |
By inhibiting ADAM17, ZLDI-8 prevents the critical S2 cleavage step of Notch receptor activation. In untreated cells, ligand binding induces ADAM17-mediated ectodomain shedding of Notch, generating a membrane-tethered intermediate (Notch Extracellular Truncation, NEXT). This intermediate is subsequently cleaved by γ-secretase to release the transcriptionally active NICD. ZLDI-8 treatment (1–10 μM) significantly reduces NICD generation in a dose- and time-dependent manner across cancer models, including non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). In MHCC97-H cells, ZLDI-8 at 10 μM decreased nuclear NICD levels by 85% after 48 hours, as confirmed by immunofluorescence and subcellular fractionation assays. This suppression is mechanistically linked to the accumulation of uncleaved Notch receptors at the cell membrane and reduced formation of the NEXT intermediate. Consequently, ZLDI-8 abrogates the nuclear translocation of NICD, disrupting Notch-driven transcriptional programs essential for cancer cell survival and progression [1] [5].
Table 2: Effects of ZLDI-8 on NICD Suppression in Cancer Models
Cell Line | Cancer Type | ZLDI-8 Concentration | Exposure Time | NICD Reduction | Detection Method |
---|---|---|---|---|---|
MHCC97-H | Hepatocellular carcinoma | 10 μM | 48 h | 85% | Western blot/Immunofluorescence |
A549 | Lung adenocarcinoma | 5 μM | 24 h | 72% | Nuclear fractionation |
H520 | Lung squamous carcinoma | 3 μM | 72 h | 68% | qPCR/Western blot |
LM3 | Hepatocellular carcinoma | 10 μM | 48 h | 79% | Immunofluorescence |
The blockade of NICD nuclear translocation by ZLDI-8 directly impairs the transcription of Notch target genes encoding pro-survival and anti-apoptotic regulators. In chemo-resistant NSCLC cells, ZLDI-8 (3–10 μM) downregulates Survivin (BIRC5) expression by 60–75% and reduces cIAP1/2 (cellular Inhibitor of Apoptosis Protein 1/2) levels by 55–80% within 48 hours, as quantified by RT-qPCR and Western blotting. This occurs through the disruption of the NICD-CSL-MAML transcriptional complex at the promoters of anti-apoptotic genes. The consequent inhibition of survivin destabilizes the chromosomal passenger complex, leading to mitotic defects, while cIAP1/2 suppression sensitizes cells to extrinsic apoptosis pathways. Functional assays confirm that ZLDI-8-treated cells exhibit increased caspase-3/7 activation (3.5-fold) and PARP cleavage, culminating in apoptosis induction. In vivo, xenograft models of HCC show >50% reduction in survivin-positive tumor cells after ZLDI-8 treatment (2 mg/kg), corroborating the pathway repression [1] [5].
ZLDI-8 reverses Notch-driven EMT by transcriptionally reprogramming key epithelial and mesenchymal markers. In TGF-β1-induced HCC cells (HepG2, Bel7402), ZLDI-8 (5 μM) upregulates epithelial markers (E-cadherin, ZO-1, Occludin) by 2–3-fold and downregulates mesenchymal markers (N-cadherin, Vimentin, α-SMA) by 60–80% within 72 hours. This phenotypic shift is mediated via the Notch-Snail-E-cadherin axis: NICD suppression inhibits Snail/Slug transcription factors, derepressing E-cadherin expression and restoring cell-cell adhesion. Additionally, ZLDI-8 inhibits Jagged1/2 ligands (30–50% reduction), disrupting Notch-Jagged positive feedback loops that sustain EMT. Functional outcomes include 70% inhibition of cell migration (wound healing assays) and 85% reduction in invasion (Transwell assays) in highly aggressive MHCC97-H and LM3 cells. In metastatic lung models, ZLDI-8 treatment suppresses TGF-β1-driven EMT and reduces pulmonary nodule formation by 90%, confirming its role in impeding metastasis [1] [3] [7].
Table 3: ZLDI-8-Mediated Regulation of EMT Markers
Marker Category | Specific Markers | Regulation by ZLDI-8 | Fold Change | Functional Outcome |
---|---|---|---|---|
Epithelial | E-cadherin | Upregulation | ↑ 2.8–3.2× | Enhanced cell adhesion |
ZO-1 | Upregulation | ↑ 2.1–2.5× | Tight junction stabilization | |
Occludin | Upregulation | ↑ 1.9–2.3× | Barrier function restoration | |
Mesenchymal | N-cadherin | Downregulation | ↓ 60–75% | Reduced motility |
Vimentin | Downregulation | ↓ 70–80% | Cytoskeletal remodeling inhibition | |
α-SMA | Downregulation | ↓ 65–78% | Attenuated contractility | |
Notch Ligands | Jagged1 | Downregulation | ↓ 40–50% | Disrupted autocrine signaling |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1